molecular formula C9H12 B14684393 Nona-1,3,5,7-tetraene CAS No. 31699-36-2

Nona-1,3,5,7-tetraene

Cat. No.: B14684393
CAS No.: 31699-36-2
M. Wt: 120.19 g/mol
InChI Key: HRRORGQIZRYJFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,3,5,7-tetraene can be synthesized through several methods. One common approach involves the Hofmann elimination sequence, which is particularly effective for producing (E,E,E)- and (Z,E,E)-nona-1,3,5,7-tetraene. Another method involves the DBU-induced dehydrobromination of (E,E)-4-bromonona-1,5,7-triene, which yields excellent results .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced through the biosynthesis pathway using endophytic fungi, such as Nigrograna mackinnonii. This method involves the use of polyketide synthase followed by decarboxylation .

Chemical Reactions Analysis

Types of Reactions

Nona-1,3,5,7-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include peroxy acids for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce epoxides, while reduction reactions yield alkanes or partially reduced alkenes .

Mechanism of Action

The mechanism of action of nona-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic and photonic devices. Additionally, its interactions with enzymes and other biological molecules are of interest for developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-1,3,5,7-tetraene is unique due to its linear structure and the presence of four conjugated double bonds, which confer distinct chemical properties and reactivity compared to its cyclic counterparts.

Properties

CAS No.

31699-36-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

nona-1,3,5,7-tetraene

InChI

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3-9H,1H2,2H3

InChI Key

HRRORGQIZRYJFZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=C

Origin of Product

United States

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